3-(Aminomethyl)-4-(trifluoromethyl)aniline
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Overview
Description
3-(Aminomethyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions . The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production of 3-(Aminomethyl)-4-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Aminomethyl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can participate in hydrogen bonding and other interactions with biological targets . These properties contribute to the compound’s potential biological activity and its effects on various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the aminomethyl group, which affects its reactivity and applications.
4-(Trifluoromethyl)aniline: Similar structure but different position of the trifluoromethyl group, leading to different chemical properties.
3-(Aminomethyl)aniline: Lacks the trifluoromethyl group, resulting in different biological and chemical properties.
Uniqueness
3-(Aminomethyl)-4-(trifluoromethyl)aniline is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with similar compounds .
Properties
CAS No. |
1349717-10-7 |
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Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,4,12-13H2 |
InChI Key |
UPQJZVZIYQVWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)C(F)(F)F |
Origin of Product |
United States |
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